molecular formula C16H16N2O3S B2893121 1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 2059108-02-8

1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2893121
CAS No.: 2059108-02-8
M. Wt: 316.38
InChI Key: SQTXFVFERFCQPA-UHFFFAOYSA-N
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Description

1-(5-(3-Hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted at position 5 with a 3-hydroxy-4-methoxyphenyl group and at position 3 with a thiophen-3-yl ring. Pyrazoline derivatives are widely studied for their pharmacological properties, including enzyme inhibition (e.g., tyrosinase, BRAF kinase, acetylcholinesterase) and antimicrobial activity .

Properties

IUPAC Name

1-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-10(19)18-14(8-13(17-18)12-5-6-22-9-12)11-3-4-16(21-2)15(20)7-11/h3-7,9,14,20H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTXFVFERFCQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazole ring substituted with a thiophene moiety and a hydroxymethoxyphenyl group. Its molecular formula is C21H20O6SC_{21}H_{20}O_6S, and it exhibits properties typical of bioactive compounds in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds, it was found that certain pyrazole derivatives exhibited IC50 values in the range of 100-200 µg/mL against colorectal carcinoma (HCT116) and lung cancer (A549) cell lines . The presence of the hydroxymethoxyphenyl group is thought to enhance this activity through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. A related study indicated that similar compounds showed significant inhibition of inflammatory markers in vitro, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been extensively researched. The compound has shown promising results against various bacterial strains. For example, a study reported that related pyrazole derivatives demonstrated effective antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL against Gram-positive and Gram-negative bacteria . This suggests that the compound could be explored for potential use in treating bacterial infections.

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Study on Anticancer Properties :
    • Objective : To assess the cytotoxic effects of pyrazole derivatives.
    • Method : MTT assay was performed on HCT116 and A549 cell lines.
    • Results : Compounds exhibited IC50 values ranging from 150 to 200 µg/mL, indicating moderate to strong anticancer activity.
  • Anti-inflammatory Evaluation :
    • Objective : To investigate the anti-inflammatory effects using LPS-induced RAW 264.7 macrophages.
    • Method : ELISA was used to measure cytokine levels.
    • Results : Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations of 50 µg/mL.
  • Antimicrobial Study :
    • Objective : To determine the antimicrobial efficacy against selected pathogens.
    • Method : Disc diffusion method was employed.
    • Results : The compound exhibited zones of inhibition greater than 15 mm against both Staphylococcus aureus and Escherichia coli.

Data Tables

Activity TypeCell Line/PathogenIC50/MIC (µg/mL)Reference
AnticancerHCT116150
AnticancerA549200
Anti-inflammatoryRAW 264.7N/A
AntimicrobialStaphylococcus aureus<100
AntimicrobialEscherichia coli<100

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons with analogous pyrazoline derivatives include:

Compound Name / ID Position 3 Substituent Position 5 Substituent Key Features Reference
Target Compound Thiophen-3-yl 3-Hydroxy-4-methoxyphenyl Electron-rich due to -OCH₃ and -OH; potential hydrogen-bonding capability. -
1d () 4-Hydroxyphenyl 3,4-Dihydroxyphenyl High tyrosinase inhibition (IC₅₀ = 0.301 μM); competitive inhibitor.
A07 () 3,4-Dimethoxyphenyl 4-(4-Methylpiperazinyl)phenyl Acetylcholinesterase (AChE) inhibition (IC₅₀ = 6.5 μM); anti-amyloid activity.
3d () p-Tolyl 5-Chloro-2-hydroxyphenyl BRAF V600E kinase inhibitor; antitumor potential.
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-... () 4-Chlorophenyl 4-Methoxyphenyl Dihedral angles between aryl rings: 76.67°; antimicrobial activity.

Key Observations :

  • Thiophene vs. Phenyl : The thiophen-3-yl group (vs. thiophen-2-yl in and ) may alter π-π stacking and steric interactions due to positional isomerism.
  • Dihedral Angles : Substituents influence molecular planarity. For example, the 3-hydroxy-4-methoxyphenyl group may adopt a different dihedral angle compared to the 4-methoxyphenyl group in (76.67°), affecting binding to biological targets.

Implications for Target Compound :

Physicochemical Properties

Data from analogous compounds provide insights into solubility, crystallinity, and stability:

Compound / ID Melting Point (°C) Recrystallization Solvent Yield (%) Reference
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)... () 110–112 Ethanol 72
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)... () 409 K (~136°C) Dimethylformamide 82
5-(4-Bromophenyl)-3-(4-fluorophenyl)... () 99–101 Toluene 78

Predicted Properties for Target Compound :

  • Solubility : The polar 3-hydroxy-4-methoxyphenyl group may increase aqueous solubility compared to halogenated derivatives (e.g., 4-chlorophenyl in ).
  • Melting Point : Likely >100°C based on analogs with similar substitution patterns.

Preparation Methods

Chalcone Synthesis via Claisen-Schmidt Condensation

The precursor chalcone is synthesized by condensing 3-hydroxy-4-methoxybenzaldehyde with thiophene-3-acetylene under basic conditions. This reaction proceeds via a Claisen-Schmidt mechanism, forming the α,β-unsaturated ketone backbone. Key parameters include:

  • Solvent: Ethanol-water (1:1) mixture for optimal solubility and reaction kinetics.
  • Catalyst: Acidic catalysts (e.g., g-C3N4·SO3H) enhance yield by facilitating enolate formation.
  • Temperature: Reflux conditions (80–100°C) ensure complete conversion, monitored via thin-layer chromatography (TLC).

Cyclocondensation with Hydrazine Hydrate

The chalcone undergoes cyclization with hydrazine hydrate in glacial acetic acid to form the dihydropyrazole ring. Critical steps include:

  • Reflux Duration: 3–8 hours, depending on substituent electronic effects.
  • Workup: Post-reaction, the mixture is cooled, and the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via recrystallization (ethanol).

Representative Reaction Scheme:
$$
\text{Chalcone} + \text{Hydrazine Hydrate} \xrightarrow{\text{AcOH, Reflux}} \text{Dihydropyrazole Derivative}
$$

Alternative Synthetic Routes

Meyer-Schuster Rearrangement and Halogenation

A patent describes a tandem Meyer-Schuster rearrangement and halogenation using propargyl alcohol derivatives, halogen sources (e.g., NBS/NIS), and hydrazines. While this method achieves high yields (88–91%), adapting it to the target compound requires:

  • Propargyl Alcohol Derivative: 3-(3-Hydroxy-4-methoxyphenyl)-1-(thiophen-3-yl)prop-2-yn-1-ol.
  • Halogen Source: N-Iodosuccinimide (NIS) for regioselective iodination.
  • Acid Catalyst: Bismuth triflate (0.1 mmol) in dioxane solvent.

Optimization Challenge: Controlling the halogen-to-propargyl alcohol ratio prevents undesired byproducts (e.g., direct halogenation of propargyl alcohol).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy:
    • N–H stretch: ~3400 cm⁻¹.
    • O–H (phenolic): 3250–3300 cm⁻¹.
    • C=O (acetyl): 1650–1670 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃):
    • Dihydropyrazole CH₂: δ 4.30–3.90 (dd, J = 18 Hz).
    • Methoxy group: δ 3.80–3.82 (s).
    • Thiophene protons: δ 7.40–7.20 (m).

Physicochemical Properties

Property Value
Molecular Formula C₁₆H₁₆N₂O₃S
Molecular Weight 316.4 g/mol
Melting Point Not reported
Boiling Point Not reported

Reaction Optimization and Yield Enhancement

Solvent and Catalytic Systems

  • Glacial Acetic Acid vs. Dioxane: Acetic acid accelerates cyclization but may protonate the hydrazine, whereas dioxane offers neutral conditions with slower kinetics.
  • Catalyst Loading: Bismuth triflate (0.1 mmol) in dioxane improves yield to 91% compared to uncatalyzed reactions (70–75%).

Purification Techniques

  • Recrystallization Solvents: Ethanol yields high-purity crystals, while column chromatography (silica gel, ethyl acetate/hexane) resolves stereochemical impurities.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Chalcone Cyclization 70–85 ≥95 Scalable, minimal byproducts
Meyer-Schuster 88–91 ≥98 Regioselective, versatile

Mechanistic Insights and Byproduct Mitigation

Cyclization Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the chalcone’s β-carbon, followed by cyclization and dehydration. Electron-donating groups (e.g., methoxy) stabilize the transition state, enhancing reaction rates.

Byproduct Formation

  • Diastereomers: The C-5 chiral center generates two diastereomers, separable via column chromatography.
  • Overhalogenation: Excess NIS in the Meyer-Schuster route leads to dihalogenated byproducts, mitigated by stoichiometric control.

Q & A

Q. What are the optimized synthetic routes for preparing this pyrazoline derivative, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a substituted chalcone (e.g., (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(thiophen-3-yl)prop-2-en-1-one) with hydrazine hydrate under acidic conditions (e.g., glacial acetic acid) to form the pyrazoline core .
  • Step 2: Cyclization and dehydration to stabilize the dihydropyrazole structure.
  • Critical Parameters:
    • Temperature: Reflux (~100–110°C) ensures complete cyclization .
    • Catalyst/Solvent: Acetic acid enhances protonation of the carbonyl group, facilitating nucleophilic attack by hydrazine .
    • Stoichiometry: Excess hydrazine (4.0 mmol) improves cyclization efficiency, as seen in analogous syntheses .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?

Methodological Answer:

  • X-ray Crystallography: Resolves the 3D structure, including dihedral angles between aromatic rings (e.g., 6.69° and 74.88° in pyrazoline derivatives) and hydrogen-bonding networks .
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C₁₉H₁₈N₂O₃S for analogous compounds) .

Q. What are the key challenges in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

  • Challenge 1: Low solubility of intermediates in polar solvents.
    • Solution: Use DMF or DMSO for intermediate purification .
  • Challenge 2: Side reactions during cyclization.
    • Solution: Optimize stoichiometry of hydrazine and monitor via TLC .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-hydroxy-4-methoxy vs. 4-chlorophenyl) influence the reaction mechanism of pyrazoline formation?

Methodological Answer:

  • Electron-Donating Groups (e.g., -OCH₃): Stabilize intermediates via resonance, accelerating cyclization.
  • Electron-Withdrawing Groups (e.g., -Cl): Reduce electron density at the α,β-unsaturated ketone, requiring harsher conditions (e.g., higher temps or acidic catalysts) .
  • Mechanistic Study Tools:
    • DFT Calculations: Predict transition states and activation energies .
    • Kinetic Monitoring: Use in-situ IR to track carbonyl disappearance .

Q. How can contradictions in reported synthetic protocols (e.g., solvent choice, catalyst) be resolved?

Methodological Answer:

  • Case Study: Hydrazine cyclization in ethanol () vs. acetic acid ().
    • Resolution: Acetic acid protonates the carbonyl, enhancing electrophilicity for hydrazine attack, but may hydrolyze acid-sensitive groups. Ethanol is milder but slower .
  • Systematic Approach:
    • Design a DoE (Design of Experiments) to test solvent polarity, temperature, and catalyst .

Q. What structural features govern biological activity, and how can SAR studies be designed for this compound?

Methodological Answer:

  • Key Features:
    • Dihydropyrazole Ring: Planarity affects binding to enzymatic targets (e.g., cyclooxygenase) .
    • Thiophene Moiety: Enhances lipophilicity and membrane permeability .
  • SAR Workflow:
    • Analog Synthesis: Vary substituents (e.g., replace thiophene with furan) .
    • Bioassay: Test against target enzymes (e.g., antimicrobial assays) .

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